Diclofenac calcium

Description

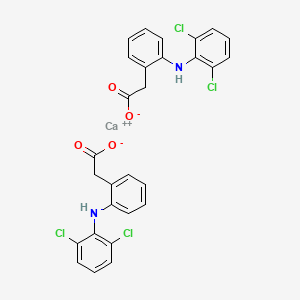

Structure

3D Structure of Parent

Properties

CAS No. |

88170-10-9 |

|---|---|

Molecular Formula |

C28H20CaCl4N2O4 |

Molecular Weight |

630.4 g/mol |

IUPAC Name |

calcium;2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/2C14H11Cl2NO2.Ca/c2*15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h2*1-7,17H,8H2,(H,18,19);/q;;+2/p-2 |

InChI Key |

LUCXOFIZQAAKNM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Diclofenac Calcium from Diclofenac Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diclofenac (B195802) calcium from its potassium salt. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data. The synthesis is achieved through a straightforward precipitation reaction, which is a common method for preparing insoluble salts of active pharmaceutical ingredients.

Introduction

Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) available in various salt forms, including potassium and sodium salts.[1][2] The choice of salt can influence the drug's physicochemical properties, such as solubility and dissolution rate, which in turn can affect its pharmacokinetic profile.[3][4] Diclofenac calcium is another salt form that can be synthesized from diclofenac potassium. This conversion is based on a precipitation reaction where the less soluble calcium salt is formed upon the addition of a soluble calcium salt to a solution of diclofenac potassium.[5][6]

Chemical Reaction Pathway

The synthesis of this compound from diclofenac potassium is an ion exchange precipitation reaction. In solution, diclofenac potassium dissociates into potassium cations (K⁺) and diclofenac anions. When a soluble calcium salt, such as calcium sulfate (B86663), is introduced, it provides calcium cations (Ca²⁺). The diclofenac anions react with the calcium cations to form the sparingly soluble this compound, which precipitates out of the solution.

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol for the synthesis of this compound is based on established laboratory procedures.[6]

3.1. Materials and Equipment

-

Diclofenac potassium

-

Calcium sulfate dihydrate

-

Deionized water

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., beaker or flask)

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

3.2. Step-by-Step Procedure

-

Dissolution of Reactants:

-

Dissolve 21 g (63 mmol) of diclofenac potassium in hot deionized water (70°C).

-

In a separate vessel, dissolve 75 g (436 mmol) of calcium sulfate dihydrate in hot deionized water (70°C).[6]

-

-

Precipitation:

-

Isolation and Purification:

-

Drying:

-

Dry the purified this compound product in a drying oven or in the air.[6]

-

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes the key quantitative data from the synthesis process.[6]

| Parameter | Value |

| Mass of Diclofenac Potassium | 21 g |

| Moles of Diclofenac Potassium | 63 mmol |

| Mass of Calcium Sulfate Dihydrate | 75 g |

| Moles of Calcium Sulfate Dihydrate | 436 mmol |

| Mass of this compound Product | 29.3 g |

| Yield | 74% |

| Melting Point (°C) | 264–273 |

Logical Relationships in the Synthesis

The success of the synthesis is dependent on several key factors and their interplay. The following diagram illustrates these logical relationships.

Caption: Logical relationships influencing the synthesis outcome.

Conclusion

The synthesis of this compound from diclofenac potassium is a high-yield and straightforward process.[5][6] The method relies on the principles of precipitation and ion exchange in an aqueous solution. By carefully controlling the reaction conditions, a pure product can be obtained. This technical guide provides the necessary information for the successful replication of this synthesis in a laboratory setting. Further characterization of the final product using techniques such as HPLC, DSC, and TGA is recommended to confirm its identity and purity.[7]

References

- 1. Diclofenac - Wikipedia [en.wikipedia.org]

- 2. Diclofenac Potassium | C14H10Cl2KNO2 | CID 23667642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jppres.com [jppres.com]

- 4. headache.mobi [headache.mobi]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. repository.uncw.edu [repository.uncw.edu]

Physicochemical Characterization of Diclofenac Calcium: A Technical Guide

Introduction

Diclofenac (B195802) is a potent non-steroidal anti-inflammatory drug (NSAID) widely prescribed for its analgesic, anti-inflammatory, and antipyretic properties. Its mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis via the cyclooxygenase (COX) enzymes.[1] While commonly formulated as a sodium or potassium salt, the calcium salt of diclofenac offers an alternative with distinct physicochemical characteristics that are critical for formulation development, stability, and bioavailability. This technical guide provides an in-depth overview of the core physicochemical properties of diclofenac calcium, intended for researchers, scientists, and professionals in drug development. The guide details essential analytical techniques, presents quantitative data, and outlines the experimental protocols required for a comprehensive characterization.

General Properties

This compound is the calcium salt of diclofenac, where two diclofenac anions form a complex with a single calcium cation (Ca²⁺). Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | calcium bis(2-[2-(2,6-dichloroanilino)phenyl]acetate) | --INVALID-LINK-- |

| CAS Number | 88170-10-9 | --INVALID-LINK-- |

| Molecular Formula | C₂₈H₂₀CaCl₄N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 630.4 g/mol | --INVALID-LINK-- |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. While specific quantitative solubility data for this compound is not widely reported, the parent molecule, diclofenac acid, is known to be poorly soluble in water.[2] The solubility of its various salts is highly dependent on the counter-ion and the solvent system. For comparative purposes, the solubility of diclofenac acid and the more common diclofenac sodium salt are presented. The calcium salt is generally expected to have lower aqueous solubility than the sodium salt.

| Compound | Solvent | Solubility (at 25 °C unless noted) |

| Diclofenac Acid | Water | 0.00401 mg/mL[3] |

| Diclofenac Sodium | Water (deionized, pH 5.2) | >9 mg/mL[1] |

| Phosphate (B84403) Buffer (pH 7.2) | ~9 mg/mL[4] | |

| Methanol | >24 mg/mL[1] | |

| Ethanol | Soluble (~35 mg/mL)[4] | |

| Acetone | 6 mg/mL[1] | |

| DMSO | ~40 mg/mL[4] | |

| Propylene Glycol (at 32°C) | ~40% w/w[5] | |

| PEG 400 (at 32°C) | ~40% w/w[5] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, methanol).

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling & Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of diclofenac using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Dissociation Constant (pKa)

The pKa of the parent diclofenac acid, which is attributed to its carboxylic acid group, is a crucial parameter that governs its ionization state, solubility, and absorption at different physiological pH values.

| Parameter | Value |

| pKa of Diclofenac | 3.99 - 4.15 |

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a sample of diclofenac acid or a salt in a suitable co-solvent mixture (e.g., methanol/water) to ensure complete dissolution.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the resulting titration curve.

Thermal Analysis

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the melting behavior, polymorphism, and thermal stability of this compound. Studies have shown that this compound is a hygroscopic compound that undergoes dehydration, a phase transition, and subsequent thermal decomposition upon heating.[6][7]

| Compound | Technique | Key Thermal Events (Observed under N₂ atmosphere) |

| This compound | TG/DSC | Dehydration, followed by an endothermic/exothermic phase transition and thermal decomposition.[6][7] |

| Diclofenac Acid | DSC | Endothermic peak (melting): ~178-182 °C (may vary with atmosphere)[8][9] |

| Diclofenac Sodium | DSC | Endothermic peak (melting): ~283-291 °C, often followed immediately by decomposition.[1][10] |

Experimental Protocol: DSC and TGA

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an appropriate pan (e.g., aluminum for DSC, alumina (B75360) for TGA).

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. Heat the sample under a dynamic nitrogen atmosphere (e.g., 50 mL/min flow rate) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).

-

Instrument Setup (TGA): Place the sample pan in the TGA furnace. Heat the sample under a dynamic nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) and monitor the percentage of weight loss as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram for endothermic or exothermic events (e.g., melting, crystallization, decomposition) and the TGA curve for mass loss events (e.g., dehydration, decomposition).

Spectroscopic Characterization

Spectroscopic methods provide invaluable information on the chemical structure and purity of this compound. The primary spectral features are dictated by the diclofenac anion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of diclofenac in solution. The diclofenac molecule exhibits a characteristic absorption maximum (λₘₐₓ) in the UV range.

| Solvent/Medium | λₘₐₓ |

| Methanol | ~283-285 nm[1] |

| Phosphate Buffer (pH 7.2) | ~276 nm[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the diclofenac molecule, confirming its chemical identity.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3387 | N-H Stretch (secondary amine)[11] |

| ~1576 | C=O Asymmetric Stretch (carboxylate anion)[11] |

| ~1556 | Phenyl Ring Stretch |

| ~1399 | C=O Symmetric Stretch (carboxylate anion) |

| ~745 | C-Cl Stretch[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used for the definitive structural elucidation of the diclofenac molecule, providing detailed information about the chemical environment of each proton and carbon atom. The spectrum is complex due to the aromatic protons, but key signals corresponding to the methylene (B1212753) (-CH₂-) protons of the acetic acid side chain are typically observed around 3.6-4.0 ppm in ¹H NMR.

Experimental Protocol: Spectroscopic Analysis

-

UV-Vis: Prepare a dilute solution of this compound in the desired solvent (e.g., methanol). Scan the solution from 200 to 400 nm using a UV-Vis spectrophotometer, with the pure solvent as a blank, to determine the λₘₐₓ.

-

FTIR: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of this compound powder with dry KBr and pressing the mixture into a thin, transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

NMR: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Crystallinity and Polymorphism

The solid-state properties of an API, including its crystal form (polymorphism) and degree of crystallinity, can significantly influence its stability, solubility, and manufacturing properties. Diclofenac and its various salts are known to exist in multiple polymorphic forms and can also form hydrates.[4]

X-ray Powder Diffraction (XRPD) is the primary technique used to investigate these properties. The XRPD pattern provides a unique "fingerprint" for a specific crystalline form. The presence of sharp, well-defined peaks in the diffractogram indicates a crystalline material, while a broad halo is characteristic of an amorphous substance.

Experimental Protocol: X-ray Powder Diffraction (XRPD)

-

Sample Preparation: Gently grind the this compound powder to a fine, uniform consistency. Pack the powder into a sample holder, ensuring a flat, smooth surface.

-

Instrument Setup: Place the sample holder in an X-ray diffractometer. Use a common radiation source, such as Cu Kα radiation (λ = 1.5406 Å).

-

Data Acquisition: Scan the sample over a specific 2θ range (e.g., 5° to 40°) at a defined step size and scan speed.

-

Data Analysis: Analyze the resulting diffractogram for the positions (2θ) and relative intensities of the diffraction peaks. Compare the pattern to reference data to identify the crystalline form or detect polymorphism.

Conclusion

The comprehensive physicochemical characterization of this compound is a fundamental requirement for its successful development as a pharmaceutical product. Key parameters such as solubility, pKa, thermal stability, and solid-state form directly impact its performance and manufacturability. This guide summarizes the critical analytical techniques and provides benchmark data for diclofenac and its salts. While specific quantitative data for the calcium salt on properties like melting point and solubility are limited in public literature, the methodologies and comparative data presented here provide a robust framework for its scientific evaluation. A thorough understanding of these properties enables researchers to design stable, effective, and safe drug formulations.

References

- 1. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. researchgate.net [researchgate.net]

The In Vitro Mechanism of Action of Diclofenac Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac (B195802), a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through a multifaceted mechanism of action. While its primary mode of action involves the inhibition of cyclooxygenase (COX) enzymes, emerging in vitro evidence reveals a more complex pharmacological profile. This technical guide provides an in-depth exploration of the in vitro mechanism of action of diclofenac calcium, detailing its effects on the arachidonic acid cascade, cellular signaling pathways, and ion channel activity. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of diclofenac's molecular interactions.

Introduction

Diclofenac is a potent analgesic, anti-inflammatory, and antipyretic agent belonging to the phenylacetic acid class of NSAIDs. Its efficacy in treating a range of inflammatory conditions is well-established. The primary mechanism underlying these effects is the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins (B1171923) are key mediators of inflammation, pain, and fever. Diclofenac achieves this by blocking the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. While initially considered a non-selective COX inhibitor, some in vitro studies suggest a degree of preference for COX-2. Beyond its well-documented impact on the COX pathway, diclofenac exhibits a range of COX-independent effects that contribute to its overall pharmacological profile. These include modulation of the lipoxygenase pathway, interference with cellular signaling cascades such as the NF-κB pathway, and interaction with various ion channels. This guide will dissect these mechanisms in detail, presenting the current state of in vitro research on this compound.

Core Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The cornerstone of diclofenac's anti-inflammatory action is its ability to inhibit COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes. By competitively binding to the active site of COX enzymes, diclofenac prevents this conversion, thereby reducing the production of these inflammatory mediators.

Quantitative Data on COX Inhibition

The inhibitory potency of diclofenac against COX-1 and COX-2 has been quantified in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.

| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Ovine COX-1 and COX-2 | 0.06 | 0.79 | 0.076 | |

| Human COX-2 | - | 0.40 | - | |

| Human Whole Blood Assay | 0.076 | 0.026 | 2.9 | |

| Human Articular Chondrocytes | 0.611 | 0.63 | ~1 | |

| IL-1β-treated A549 cells (COX-2) & Human washed platelets (COX-1) | 0.392 µM (COX-1) | 0.071 µM (COX-2) | 5.5 (COX-1 selective) |

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of a compound is through a cell-free enzymatic assay using purified enzymes.

Objective: To determine the IC50 values of diclofenac for COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound dissolved in a suitable solvent (e.g., DMSO or ethanol)

-

Reaction buffer (e.g., Tris-HCl)

-

Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA or LC-MS/MS)

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and a specific concentration of diclofenac or vehicle control.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced in each well using a suitable detection method like ELISA or LC-MS/MS.

-

Plot the percentage of inhibition of PGE2 production against the logarithm of the diclofenac concentration.

-

Calculate the IC50 value, which is the concentration of diclofenac that causes 50% inhibition of enzyme activity.

Caption: Workflow for an in vitro COX inhibition assay.

COX-Independent Mechanisms of Action

Diclofenac's pharmacological activity extends beyond COX inhibition. Several COX-independent mechanisms have been identified in vitro, contributing to its anti-inflammatory and analgesic properties.

Modulation of the Arachidonic Acid Cascade

While the primary effect of diclofenac on the arachidonic acid cascade is through COX inhibition, it also influences this pathway through other mechanisms.

-

Lipoxygenase (LOX) Pathway: At higher concentrations, diclofenac can reduce the formation of leukotrienes, which are products of the lipoxygenase (LOX) pathway. This is not due to direct inhibition of the LOX enzyme but rather by reducing the availability of the substrate, arachidonic acid. Diclofenac enhances the reincorporation of free arachidonic acid into triglycerides, thereby limiting its availability for both the COX and LOX pathways.

-

Phospholipase A2 (PLA2): Some studies suggest that diclofenac may inhibit phospholipase A2, the enzyme responsible for releasing arachidonic acid from membrane phospholipids. This would further reduce the substrate available for both COX and LOX enzymes.

Caption: Diclofenac's influence on the arachidonic acid cascade.

Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several in vitro studies have demonstrated that diclofenac can inhibit the activation of the NF-κB signaling pathway. This inhibition appears to occur at multiple levels:

-

Inhibition of IκBα Degradation: Diclofenac has been shown to prevent the degradation of IκBα (inhibitor of kappa B alpha). IκBα sequesters NF-κB in the cytoplasm, and its degradation is a prerequisite for NF-κB activation.

-

Suppression of NF-κB p65 Nuclear Translocation: By stabilizing IκBα, diclofenac effectively prevents the translocation of the active p65 subunit of NF-κB from the cytoplasm to the nucleus.

-

Reduced Transcriptional Activity: Consequently, the reduced nuclear presence of NF-κB leads to decreased transcription of its target pro-inflammatory genes.

Caption: Diclofenac's inhibition of the NF-κB signaling pathway.

Modulation of Ion Channel Activity

Diclofenac has been shown to modulate the activity of various ion channels, an effect that is independent of COX inhibition. These effects may contribute to its analgesic properties. The channels affected include:

-

Voltage-gated Sodium (Na+) Channels: Diclofenac can inhibit voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons, including nociceptive (pain-sensing) neurons.

-

Voltage-gated Potassium (K+) Channels: Diclofenac has been reported to modulate different types of potassium channels. For instance, it can activate certain K+ channels, leading to hyperpolarization of the cell membrane and reduced neuronal excitability.

-

Acid-Sensing Ion Channels (ASICs): ASICs are neuronal receptors that are activated by a drop in extracellular pH, a common feature of inflamed tissues. Diclofenac has been shown to inhibit the activity of these channels, which may contribute to its analgesic effect in inflammatory pain.

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis

The patch-clamp technique is the gold standard for studying the effects of drugs on ion channel activity in real-time.

Objective: To investigate the effect of diclofenac on a specific ion channel (e.g., voltage-gated sodium channels) in cultured neurons.

Materials:

-

Cultured neuronal cells (e.g., dorsal root ganglion neurons)

-

Patch-clamp rig (including microscope, micromanipulators, amplifier, and data acquisition system)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

This compound solution

Procedure:

-

Culture neuronal cells on glass coverslips.

-

Place a coverslip with adherent cells in a recording chamber on the microscope stage and perfuse with extracellular solution.

-

Fabricate a glass micropipette with a tip diameter of ~1-2 µm and fill it with intracellular solution.

-

Under microscopic guidance, bring the micropipette into contact with the membrane of a single neuron.

-

Apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

-

Apply a series of voltage steps (a voltage protocol) to elicit ion channel currents and record the baseline activity.

-

Perfuse the recording chamber with an extracellular solution containing a known concentration of diclofenac.

-

Repeat the voltage protocol and record the ion channel currents in the presence of the drug.

-

Analyze the recorded currents to determine the effect of diclofenac on channel properties such as current amplitude, activation, and inactivation kinetics.

Caption: Workflow for a whole-cell patch-clamp experiment.

Conclusion

The in vitro mechanism of action of this compound is complex and multifaceted. While its primary therapeutic effects are unequivocally linked to the inhibition of COX-1 and COX-2 enzymes and the subsequent reduction in prostaglandin synthesis, a growing body of evidence highlights the significance of COX-independent pathways. These include the modulation of the broader arachidonic acid cascade, the suppression of the pro-inflammatory NF-κB signaling pathway, and the direct modulation of ion channel activity. A comprehensive understanding of these diverse molecular interactions is crucial for the rational design of novel anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols and data presented in this guide provide a framework for further in vitro investigation into the nuanced pharmacology of diclofenac and other NSAIDs.

The Critical Role of Intracellular Calcium in Diclofenac-Induced Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of intracellular calcium (Ca2+) signaling in the cytotoxic effects of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802). Diclofenac-induced liver injury (DILI) is a significant concern in clinical practice, and understanding the underlying molecular mechanisms is crucial for developing safer therapeutic strategies. This document summarizes key findings from preclinical studies, focusing on the intricate interplay between diclofenac, calcium dysregulation, cellular stress pathways, and ultimate cell death.

Executive Summary

Diclofenac disrupts intracellular calcium homeostasis, a key event initiating a cascade of cytotoxic processes, particularly in hepatocytes. The primary mechanisms involve the release of calcium from the endoplasmic reticulum (ER) and subsequent mitochondrial calcium overload. This elevation in cytosolic calcium triggers ER stress, the mitochondrial permeability transition (mPT), and the activation of pro-apoptotic signaling pathways, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). Furthermore, inflammatory mediators such as cytokines can synergize with diclofenac to exacerbate these calcium-dependent cytotoxic effects. This guide will detail these mechanisms, present quantitative data from key studies, outline experimental protocols for investigating these phenomena, and provide visual representations of the involved signaling pathways.

Core Mechanisms of Diclofenac-Induced Calcium Dysregulation and Cytotoxicity

Diclofenac's cytotoxic effects are intricately linked to its ability to disrupt intracellular calcium signaling. The primary events involve the mobilization of calcium from intracellular stores, leading to a sustained increase in cytosolic free calcium, which in turn activates downstream cell death pathways.

Endoplasmic Reticulum Stress and Calcium Release

The endoplasmic reticulum is a major intracellular calcium reservoir. Diclofenac has been shown to induce ER stress, leading to the release of stored calcium into the cytoplasm.[1][2] This process is often mediated by the activation of inositol (B14025) trisphosphate receptors (IP3Rs) located on the ER membrane.[1][3] The sustained elevation of cytosolic calcium can create a positive feedback loop, further exacerbating ER stress and leading to the activation of the unfolded protein response (UPR) and ultimately, apoptosis.[1]

Mitochondrial Calcium Overload and Permeability Transition

Mitochondria play a crucial role in buffering cytosolic calcium. However, excessive calcium uptake by mitochondria can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[4][5] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm), cessation of ATP synthesis, release of pro-apoptotic factors like cytochrome c, and an increase in reactive oxygen species (ROS) production, all of which contribute to apoptotic and necrotic cell death.[4][5][6]

Synergistic Effects with Cytokines

In the context of inflammation, the hepatotoxicity of diclofenac can be significantly enhanced by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[1][3] These cytokines synergize with diclofenac to augment the increase in intracellular calcium, leading to a more pronounced activation of downstream cytotoxic pathways.[1]

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the effects of diclofenac on intracellular calcium and related cytotoxic endpoints.

| Cell Type | Diclofenac Concentration | Time Point | Effect on Intracellular Ca2+ | Reference |

| HepG2 cells | Not Specified | 6 h | Increase | [1][3] |

| HepG2 cells | Not Specified | 12 h | Sustained Increase | [1][3] |

| HepG2 cells | Not Specified | 12 h | Augmented Increase (with TNF/IFN) | [1][3] |

| Immortalized human hepatocytes | Not Specified | 8 h | Increase | [4][5] |

Table 1: Effect of Diclofenac on Intracellular Calcium Levels

| Inhibitor | Target | Effect on Diclofenac-Induced Cytotoxicity | Reference |

| BAPTA/AM | Intracellular Ca2+ chelator | Reduced cytotoxicity and caspase-3 activation | [1][3] |

| 2-APB | IP3 Receptor Antagonist | Almost completely eliminated cytotoxicity | [1][3] |

| Cyclosporin A (CsA) | mPT inhibitor | Prevented cell injury | [4] |

| Sulphaphenazole | CYP2C9 inhibitor | Protected from cell injury and prevented Ca2+ increase | [4] |

Table 2: Effect of Inhibitors on Diclofenac-Induced Cytotoxicity

Signaling Pathways in Diclofenac-Induced Cytotoxicity

The elevation of intracellular calcium by diclofenac activates several key signaling pathways that mediate its cytotoxic effects.

MAP Kinase Pathways: JNK and ERK

Increased intracellular calcium is a known activator of mitogen-activated protein kinase (MAPK) pathways.[1] In the context of diclofenac toxicity, the sustained activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) plays a critical role in promoting apoptosis.[1][3] Chelation of intracellular calcium with BAPTA/AM has been shown to reduce the activation of both JNK and ERK.[1]

ER Stress Response Pathway

Diclofenac-induced calcium release from the ER is a potent trigger for the ER stress response. This involves the activation of key stress sensors such as protein kinase RNA-like ER kinase (PERK).[1][3] The activation of PERK is also attenuated by intracellular calcium chelation, indicating a direct link between calcium dysregulation and ER stress signaling in diclofenac's mechanism of action.[1]

Visualizing the Signaling Cascade

The following diagram illustrates the central role of calcium in the signaling pathways leading to diclofenac-induced cytotoxicity.

Caption: Diclofenac-induced Ca2+ signaling pathway leading to apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of calcium in diclofenac cytotoxicity.

Measurement of Intracellular Calcium Concentration

Principle: Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure changes in intracellular calcium concentrations. These dyes are cell-permeant and become fluorescent upon binding to calcium. The change in fluorescence intensity is proportional to the concentration of free cytosolic calcium.

Detailed Protocol (using Fura-2 AM and a fluorescence plate reader): [7]

-

Cell Culture: Seed cells (e.g., HepG2, immortalized human hepatocytes) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a non-ionic detergent like Pluronic F-127 (0.02%) in a physiological saline solution (e.g., HEPES-buffered saline).

-

Remove the culture medium and wash the cells once with the saline solution.

-

Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, gently wash the cells twice with the saline solution to remove extracellular dye.

-

Measurement:

-

Place the plate in a fluorescence plate reader equipped with dual excitation filters (typically 340 nm and 380 nm) and an emission filter (around 510 nm).

-

Measure the baseline fluorescence ratio (340/380 nm) before adding the test compound.

-

Add diclofenac (and/or cytokines) to the wells using an automated injector if available.

-

Record the change in the fluorescence ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration, which minimizes effects of uneven dye loading and cell thickness.

Assessment of Cell Viability and Cytotoxicity

Principle: Various assays can be used to quantify cell death. The MTT assay measures metabolic activity, which is proportional to the number of viable cells, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells.

-

Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of diclofenac for the desired time period.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting for Signaling Protein Activation

Principle: Western blotting is used to detect and quantify the phosphorylation (activation) of specific proteins in signaling pathways, such as PERK, JNK, and ERK.

General Protocol:

-

Protein Extraction: Treat cells with diclofenac and/or inhibitors, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK).

-

Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels of the target) to determine the relative activation of the signaling protein.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to investigate the role of calcium in diclofenac-induced cytotoxicity.

Caption: A typical experimental workflow for studying diclofenac's effects.

Conclusion and Future Directions

The evidence strongly indicates that dysregulation of intracellular calcium is a central mechanism in diclofenac-induced cytotoxicity. The release of calcium from the ER, subsequent mitochondrial overload, and the activation of ER stress and MAPK signaling pathways are key events in this process. The synergistic interaction with inflammatory cytokines further highlights the clinical relevance of these findings, particularly in patients with underlying inflammatory conditions.

Future research should focus on:

-

Identifying the precise molecular targets of diclofenac that initiate ER stress and calcium release.

-

Exploring the role of other calcium channels and transporters in diclofenac-induced calcium dysregulation.

-

Developing therapeutic strategies to mitigate diclofenac-induced hepatotoxicity by targeting calcium signaling pathways or downstream effectors.

A deeper understanding of these mechanisms will be instrumental in the development of safer NSAIDs and in the clinical management of patients at risk for diclofenac-induced liver injury.

References

- 1. Calcium Contributes to the Cytotoxic Interaction Between Diclofenac and Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calcium Contributes to the Cytotoxic Interaction Between Diclofenac and Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Critical role of free cytosolic calcium, but not uncoupling, in mitochondrial permeability transition and cell death induced by diclofenac oxidative metabolites in immortalized human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Critical role of free cytosolic calcium, but not uncoupling, in mitochondrial permeability transition and cell death induced by diclofenac oxidative metabolites in immortalized human hepatocytes (Journal Article) | OSTI.GOV [osti.gov]

- 6. Diclofenac induces proteasome and mitochondrial dysfunction in murine cardiomyocytes and hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

The Modulatory Interplay of Diclofenac with Ion Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac (B195802), a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is primarily recognized for its potent inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis and mitigating inflammation and pain. However, a growing body of evidence reveals a more complex pharmacological profile, with diclofenac directly interacting with a variety of ion channels. These interactions are increasingly understood to contribute to both its therapeutic efficacy and its adverse effect profile. This technical guide provides a comprehensive overview of the known interactions between diclofenac and key ion channels, presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.

Quantitative Data Summary

The interaction of diclofenac with various ion channels has been quantified in numerous studies. The following tables summarize the key inhibitory and activatory concentrations (IC50 and EC50 values) of diclofenac for different ion channel subtypes.

| Voltage-Gated Sodium Channels (Nav) | |||

| Channel Subtype | Preparation | Effect | IC50 / Kd |

| INa | Rat Myoblasts | Inhibition | 8.51 µM[1] |

| TTX-sensitive INa | Rat Dorsal Root Ganglion Neurons | Inhibition | 14 µM |

| TTX-resistant INa | Rat Trigeminal Ganglion Neurons | ~20% inhibition at 300 µM[2] | Not Determined |

| Nav1.5 | HEK293 Cells | Inhibition | Not Determined |

| Voltage-Gated Potassium Channels (Kv) | |||

| Channel Subtype | Preparation | Effect | IC50 / EC50 |

| KCNQ2/3 (Kv7.2/7.3) | A7r5 Rat Aortic Smooth Muscle Cells | Activation | - |

| KCNQ4 (Kv7.4) | A7r5 Rat Aortic Smooth Muscle Cells | Activation | EC50 = 102 ± 27 µM[3] |

| KCNQ5 (Kv7.5) | A7r5 Rat Aortic Smooth Muscle Cells | Inhibition | IC50 = 19.9 ± 5.3 µM[3] |

| Delayed-rectifier K⁺ current (IK(DR)) | NSC-34 Cells | Inhibition | IC50 = 73 µM[4] |

| Voltage-Gated Calcium Channels (Cav) | |||

| Channel Subtype | Preparation | Effect | IC50 |

| L-type Ca²⁺ Channels | Neonatal Rat Ventricular Cardiomyocytes | Irreversible Inhibition | 12.89 ± 0.43 µM[3][5][6][7] |

| Acid-Sensing Ion Channels (ASICs) | |||

| Channel Subtype | Preparation | Effect | IC50 |

| ASIC3 | COS Cells | Inhibition of sustained current | 92 ± 19 µM[8] |

| ASICs | Hippocampal Interneurons | Inhibition | 622 ± 34 µM[9] |

| Transient Receptor Potential (TRP) Channels | |||

| Channel Subtype | Preparation | Effect | Concentration |

| TRPV1 | - | Inhibition | 100 µM[10] |

| TRPA1 | - | - | - |

Key Signaling Pathways

Diclofenac's interaction with ion channels can be both direct and indirect, involving intracellular signaling cascades. One of the well-documented pathways is the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-potassium channel pathway, which contributes to its antinociceptive effects.[1][5][11][12]

References

- 1. Role of the nitric oxide-cyclic GMP-K+ channel pathway in the antinociception induced by atrial natriuretic peptide (ANP) and diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Fast Nerve Conduction Produced by Analgesics and Analgesic Adjuvants—Possible Involvement in Pain Alleviation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diclofenac Distinguishes among Homomeric and Heteromeric Potassium Channels Composed of KCNQ4 and KCNQ5 Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Underlying mechanism of regulatory actions of diclofenac, a nonsteroidal anti-inflammatory agent, on neuronal potassium channels and firing: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diclofenac-induced peripheral antinociception is associated with ATP-sensitive K+ channels activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evidence for a new mechanism of action of diclofenac: activation of K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design [frontiersin.org]

- 9. Mechanisms of non-steroid anti-inflammatory drugs action on ASICs expressed in hippocampal interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Basis for Allosteric Inhibition of Acid-Sensing Ion Channel 1a by Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The NO-cGMP-K+ channel pathway participates in the antinociceptive effect of diclofenac, but not of indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Novel therapeutic applications of diclofenac salts beyond inflammation

An In-depth Technical Guide on the Novel Applications of a Classic Anti-inflammatory Agent

Executive Summary

Diclofenac (B195802), a widely utilized non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation. Its primary mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, is well-established. However, a growing body of preclinical and clinical evidence reveals that the therapeutic potential of diclofenac salts extends far beyond their traditional anti-inflammatory role. This technical guide delves into the compelling, non-canonical applications of diclofenac, with a primary focus on its emerging role in oncology, as well as its potential in neurology and infectious diseases. We present a comprehensive overview of the molecular mechanisms, quantitative efficacy data, and detailed experimental protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of this repurposed therapeutic agent.

Introduction: A New Chapter for a Veteran Drug

The concept of drug repurposing, or finding new applications for existing drugs, offers a promising and accelerated pathway for therapeutic development. Diclofenac, with its global availability, well-known safety profile, and low cost, presents an attractive candidate for such endeavors.[1][2][3] While its anti-inflammatory properties are mediated through the inhibition of prostaglandin (B15479496) synthesis, recent research has unveiled a multitude of COX-independent mechanisms that underpin its efficacy in other disease contexts.[4][5] These include the modulation of key signaling pathways involved in cancer cell proliferation, apoptosis, angiogenesis, and metabolism.[4][6][7] This guide will explore these novel mechanisms in detail, supported by robust data and methodologies.

Oncological Applications: A Multi-pronged Attack on Cancer

Diclofenac has demonstrated significant potential as an anti-cancer agent across a spectrum of malignancies, including colorectal cancer, neuroblastoma, glioma, melanoma, and pancreatic cancer.[8] Its anti-neoplastic effects are not attributed to a single mode of action but rather a synergistic combination of inhibiting tumor growth, inducing programmed cell death, and modulating the tumor microenvironment.[2][4][6]

Inhibition of Cancer Cell Proliferation and Viability

Diclofenac has been shown to directly inhibit the proliferation of various cancer cell lines. The cytotoxic effects are dose-dependent, as demonstrated by numerous in vitro studies.

Table 1: In Vitro Cytotoxicity of Diclofenac in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |

| HT-29 | Colorectal Cancer | 350 | 24 | [9] |

| HT-29 | Colorectal Cancer | 248 | 48 | [9] |

| SW480 | Colorectal Cancer | 37 | Not Specified | [9] |

| DLD-1 | Colorectal Cancer | 170 | Not Specified | [9] |

| HeLa | Cervical Cancer | 985 | 24 | [9] |

| HeLa | Cervical Cancer | 548 | 48 | [9] |

| MCF-7 | Breast Cancer | 1095 | 24 | [9] |

| MCF-7 | Breast Cancer | 150 | 48 | [9] |

| HEY | Ovarian Cancer | 50 | 24 | [4] |

| OVCAR5 | Ovarian Cancer | 50 | 24 | [4] |

| UCl-101 | Ovarian Cancer | 250 | 24 | [4] |

| SH-SY5Y | Neuroblastoma | 100 - 600 | Not Specified | [4] |

| MelIm | Melanoma | 400 | 24 | [5] |

| TE11 | Esophageal Squamous Cell Carcinoma | 70.47 | 72 | [10] |

| KYSE150 | Esophageal Squamous Cell Carcinoma | 167.3 | 72 | [10] |

| KYSE410 | Esophageal Squamous Cell Carcinoma | 187.9 | 72 | [10] |

| HTZ-349 | Glioblastoma | 15 - 60 | Not Specified | [11] |

| U87MG | Glioblastoma | 15 - 60 | Not Specified | [11] |

| A172 | Glioblastoma | 15 - 60 | Not Specified | [11] |

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying diclofenac's anti-cancer activity is the induction of apoptosis.[8] This is achieved through various pathways, including the generation of reactive oxygen species (ROS), modulation of pro- and anti-apoptotic proteins, and disruption of mitochondrial function.[12][13][14] Furthermore, diclofenac has been observed to cause cell cycle arrest in several cancer cell lines.[8]

In Vivo Tumor Growth Inhibition

The anti-tumor effects of diclofenac observed in vitro have been corroborated by in vivo studies using various animal models.

Table 2: In Vivo Efficacy of Diclofenac in Animal Models of Cancer

| Cancer Model | Animal Model | Diclofenac Dosage and Administration | Tumor Growth Inhibition | Citation |

| Pancreatic Cancer (PANC02 cells) | Mice | 30 mg/kg/day in drinking water for 11 days | 60% reduction in tumor weight | [15] |

| Ovarian Cancer (HEY cells) | Nude Mice | 18 mg/kg intraperitoneally twice a week for 4 weeks | 33% reduction in tumor volume | [16] |

| Melanoma (B16 cells) | C57/BL6 Mice | 15 mg/kg intraperitoneally every other day | Significant reduction in tumor weight and volume | [6] |

| Neuroblastoma (SH-SY5Y xenografts) | Nude Rats | 200 mg/L or 250 mg/L in drinking water | Significant tumor growth inhibition after 2 days | [4] |

| Oral Carcinoma (SCC-9 cells) | Mice | Local release from nanofibers | 89% survival rate at 7 weeks vs. 10-25% in control groups | [5] |

Modulation of Key Signaling Pathways

Beyond apoptosis and cell cycle, diclofenac influences other critical pathways in cancer progression.

In colon cancer cells, diclofenac has been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in the development of this malignancy.[6][17] This inhibition occurs through the activation of NF-κB, which in turn suppresses β-catenin-responsive transcription.[3][6]

Diclofenac has been found to downregulate the expression of the oncoprotein c-Myc and modulate glucose metabolism in tumor cells, representing a COX-independent anti-cancer mechanism.[4][5][7] This leads to decreased glucose uptake and lactate (B86563) secretion, effectively starving the cancer cells of a key energy source.[4][18]

Neurological Applications: A Glimmer of Hope for Alzheimer's Disease

Emerging evidence suggests a potential role for diclofenac in neurodegenerative disorders, particularly Alzheimer's disease.[19] Studies have indicated that diclofenac may slow cognitive decline in Alzheimer's patients.[20][21][22] The proposed mechanisms are multifaceted and likely involve more than just its anti-inflammatory properties.

One retrospective cohort study found a significantly lower frequency of Alzheimer's disease in patients treated with diclofenac compared to those on other NSAIDs like naproxen (B1676952) and etodolac.[23] It is hypothesized that diclofenac's ability to cross the blood-brain barrier and potentially modulate neuroinflammation and amyloid-beta plaque formation contributes to this neuroprotective effect.[24]

Infectious Disease Applications: An Unconventional Antimicrobial

Beyond its applications in chronic diseases, diclofenac has demonstrated surprising efficacy as an antimicrobial agent. It exhibits activity against a range of bacteria and fungi, including drug-resistant strains.[14][15][19]

Table 3: Antimicrobial Activity of Diclofenac

| Microorganism | Activity | MIC Range | Citation |

| Stenotrophomonas maltophilia (levofloxacin-resistant) | Antibacterial | 1 mg/ml | [12] |

| Enterococcus faecalis | Antibacterial | >50 µg/ml | [12] |

| Various pathogenic bacteria | Antibacterial | 40 to >2560 µg/mL | [25] |

| Mycobacterium tuberculosis | Antibacterial | 10-25 µg/ml | [18] |

| Candida albicans | Antifungal | 10 mM/ml | [4] |

The antimicrobial mechanism of diclofenac is thought to involve the inhibition of bacterial DNA synthesis and impairment of cell membrane activity.[15][26]

Experimental Protocols

To facilitate further research in these promising areas, this section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is adapted from standard methodologies for determining the cytotoxic effects of diclofenac on cancer cell lines.[10][27]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Diclofenac Treatment: Prepare a stock solution of diclofenac sodium in a suitable solvent (e.g., DMSO or sterile water). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 6.25 µM to 200 µM).[10] Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of diclofenac. Include a vehicle control (medium with the highest concentration of the solvent used).

-

Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Tumor Growth Inhibition Assay

This protocol outlines a general procedure for assessing the in vivo anti-tumor efficacy of diclofenac in a murine model.[3][6][16]

-

Animal Model: Utilize immunocompromised (e.g., nude) or syngeneic mice, depending on the tumor cell line.

-

Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁵ to 1.5 x 10⁶ cells) into the flank of each mouse.[6][16]

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-80 mm³), randomize the mice into treatment and control groups.[6]

-

Diclofenac Administration: Administer diclofenac via a clinically relevant route, such as intraperitoneal injection (e.g., 15-18 mg/kg) or in the drinking water (e.g., 30 mg/kg/day).[3][6][16] The control group should receive the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (width² x length) / 2.[16]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of diclofenac against microbial strains.[1][28]

-

Inoculum Preparation: Culture the microbial strain in a suitable broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of two-fold serial dilutions of diclofenac in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbe without diclofenac) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of diclofenac that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the exploration of diclofenac salts for therapeutic applications beyond their traditional anti-inflammatory use. In oncology, diclofenac's multi-targeted approach, encompassing the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like Wnt/β-catenin and c-Myc, makes it a compelling candidate for further investigation, both as a monotherapy and in combination with existing cancer treatments.[1][2] Its potential neuroprotective effects in Alzheimer's disease and its unexpected antimicrobial properties open up new avenues for research and development.

While the preclinical data is promising, further rigorous clinical trials are imperative to validate these findings in human subjects and to establish optimal dosing and treatment regimens. The detailed experimental protocols provided herein are intended to facilitate and standardize future research in these exciting new areas of diclofenac's therapeutic potential. The journey of this well-established drug is far from over; it is being reimagined and repurposed for the challenges of modern medicine.

References

- 1. wisdomlib.org [wisdomlib.org]

- 2. Screening of Diclofenac for Antibacterial activity against Pathogenic Microorganisms | Semantic Scholar [semanticscholar.org]

- 3. Diclofenac Inhibits Tumor Growth in a Murine Model of Pancreatic Cancer by Modulation of VEGF Levels and Arginase Activity | PLOS One [journals.plos.org]

- 4. bbrc.in [bbrc.in]

- 5. Increased survival rate by local release of diclofenac in a murine model of recurrent oral carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Aspects of an Old Drug – Diclofenac Targets MYC and Glucose Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diclofenac Inhibits Tumor Growth in a Murine Model of Pancreatic Cancer by Modulation of VEGF Levels and Arginase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microglia as a cellular target of diclofenac therapy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Diclofenac impairs the proliferation and glucose metabolism of triple-negative breast cancer cells by targeting the c-Myc pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial Effect of Diclofenac Sodium on Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Non-Steroidal Anti-inflammatory Drugs Decrease E2F1 Expression and Inhibit Cell Growth in Ovarian Cancer Cells | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. scienceopen.com [scienceopen.com]

- 19. Anti-inflammatory treatment in AD mice protects against neuronal pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The radiation- and chemo-sensitizing capacity of diclofenac can be predicted by a decreased lactate metabolism and stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Diclofenac inhibits lactate formation and efficiently counteracts local immune suppression in a murine glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. Preparation, characterization, and antibacterial activity of diclofenac-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Diclofenac Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac (B195802), a potent nonsteroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923). However, the therapeutic application of diclofenac is often tempered by its adverse effects, particularly on the gastrointestinal system. This has spurred extensive research into the development of diclofenac derivatives with improved pharmacological profiles, including enhanced efficacy, reduced toxicity, and novel therapeutic applications such as anticancer activity.[1][2]

This technical guide provides a comprehensive overview of the synthesis and characterization of various diclofenac derivatives, including esters, amides, and hydrazones. It offers detailed experimental protocols for their synthesis and characterization, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.

Synthesis of Diclofenac Derivatives

The synthesis of diclofenac derivatives typically involves the modification of its carboxylic acid group to yield esters, amides, or other functionalities. These modifications can alter the physicochemical properties of the parent drug, influencing its solubility, lipophilicity, and pharmacokinetic profile.

Synthesis of Diclofenac Ester Derivatives

Esterification of diclofenac is a common strategy to mask the free carboxylic acid group, which is often associated with gastric irritation.[3]

Experimental Protocol: Synthesis of Diclofenac Ethyl Ester

-

Reaction Setup: Suspend diclofenac (0.01 mol) in absolute ethanol (B145695) (85 ml) and cool the mixture to -15°C.

-

Addition of Thionyl Chloride: Add thionyl chloride (0.01 mol) dropwise to the cooled suspension while maintaining the temperature below -10°C.

-

Reaction: Stir the reaction mixture at 40°C for 3 hours, followed by refluxing for an additional 3 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature overnight. Evaporate the solvent to dryness.

-

Purification: Re-dissolve the residue in absolute ethanol and evaporate the solvent again. Repeat this process several times to ensure the complete removal of excess thionyl chloride. The resulting product is diclofenac ethyl ester.

Synthesis of Diclofenac Amide Derivatives

Amide derivatives of diclofenac can be synthesized by coupling the carboxylic acid group with various amines, including amino acid esters. This approach can lead to prodrugs with altered absorption and distribution characteristics.[4]

Experimental Protocol: Synthesis of Diclofenac Amide Derivatives with Amino Acid Esters [4]

-

Activation of Diclofenac: To an ice-water cooled solution of diclofenac (1.69 mmol) in dichloromethane (B109758) (8.5 ml), add Hydroxybenzotriazole (HOBT) (1.86 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide-HCl (EDC-HCl) (1.86 mmol), and N-methylmorpholine (NMM) (3.38 mmol). Stir the reaction mixture at 0°C for 5 minutes.

-

Coupling Reaction: Add a cooled solution of the desired amino acid ester (1.69 mmol) in dichloromethane (3 ml) to the reaction mixture and stir at 0°C for an additional 10 minutes.

-

Reaction Completion: Remove the ice-water bath and continue stirring the reaction mixture for 6-8 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water (10 ml). Extract the organic compound with ethyl acetate (B1210297) (3 x 20 ml).

-

Purification: Wash the combined organic layers with brine (3 x 20 ml), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate-hexane solvent system.

Synthesis of Diclofenac Hydrazide and Hydrazone Derivatives

Diclofenac hydrazide serves as a key intermediate for the synthesis of a wide range of hydrazone derivatives, which have shown promising biological activities.[5]

Experimental Protocol: Synthesis of Diclofenac Hydrazide

-

Reaction Setup: Add diclofenac ethyl ester (0.00215 mol) and hydrazine (B178648) hydrate (B1144303) 99.5% (an excess amount, 0.0215 mol) to ethanol (50 ml) in a round-bottom flask.

-

Reaction: Stir the mixture overnight at room temperature, followed by refluxing at 80°C for 12 hours.

-

Work-up: After reflux, allow the mixture to stir overnight at room temperature. The resulting precipitate is diclofenac hydrazide.

Experimental Protocol: Synthesis of Diclofenac Hydrazone Derivatives [5]

-

Reaction Setup: Prepare a methanolic solution of diclofenac hydrazide (1.0 mmol).

-

Condensation Reaction: Add the desired aldehyde or ketone (1.0 mmol) to the solution.

-

Reaction: Reflux the reaction mixture with continuous stirring for 2 hours at ambient temperature.

-

Isolation: Reduce the volume of the methanolic solvent by half to induce precipitation of the hydrazone derivative.

Characterization of Diclofenac Derivatives

The structural elucidation and purity assessment of the synthesized diclofenac derivatives are crucial steps and are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of key functional groups and the overall structure of the synthesized derivatives. For example, in the ¹H NMR spectrum of a diclofenac amide derivative, the appearance of new signals corresponding to the protons of the coupled amine and the disappearance of the carboxylic acid proton signal confirm the formation of the amide bond.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of functional groups. For instance, the formation of a diclofenac ester is confirmed by the appearance of a strong absorption band corresponding to the ester carbonyl group (around 1721 cm⁻¹) and the disappearance of the broad -OH band of the carboxylic acid.[3]

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structures.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for various classes of diclofenac derivatives as reported in the literature.

Table 1: Physicochemical and Yield Data for Selected Diclofenac Derivatives

| Derivative Class | Specific Derivative | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |

| Ester | Diclofenac Methyl Ester | C₁₅H₁₃Cl₂NO₂ | 107-110 | 91 | [6] |

| Ester | Diclofenac Ethyl Ester | C₁₆H₁₅Cl₂NO₂ | 76-77 | 86 | [6] |

| Amide | Diclofenac-Proline Methyl Ester Amide | C₂₀H₂₀Cl₂N₂O₃ | - | ~60 | [7] |

| Hydrazide | Diclofenac Hydrazide | C₁₄H₁₃Cl₂N₃O | - | - | |

| Hydrazone | (E)-2-(2-((2,6-dichlorophenyl)amino)phenyl)-N'-(2-hydroxynaphthalen-1-yl)methylene)acetohydrazide | C₂₅H₁₉Cl₂N₃O₂ | 244 | - | [5] |

Table 2: Biological Activity Data for Selected Diclofenac Derivatives

| Derivative Class | Specific Derivative | Biological Activity | Assay | IC₅₀ (µg/mL) | Reference |

| N-Derivative | Compound 8c | Anticancer | HT29, Hep-G2, B16-F10 cell lines | 13-27 | [8] |

| N-Derivative | Compound 4 | Anticancer | Hep-G2, HT29 cell lines | - | [8] |

| N-Derivative | Compound 9c | Anti-inflammatory | Nitric oxide production in RAW 264.7 cells | 1.89 ± 0.11 | [8] |

| Hydrazone | Compound 8 (3,5-dimethoxy-4-hydroxyphenyl substitution) | Anti-inflammatory | Carrageenan-induced paw edema | - | [9] |

| Hydrazone | Compound 8 (3,5-dimethoxy-4-hydroxyphenyl substitution) | Analgesic | Hot plate and acetic acid-induced writhing | - | [9] |

Signaling Pathways and Experimental Workflows

The biological effects of diclofenac and its derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Mechanism of COX-2 Inhibition by Diclofenac

Diclofenac exerts its anti-inflammatory effects primarily by inhibiting the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.

Mechanism of COX-2 inhibition by diclofenac.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Some diclofenac derivatives have been shown to modulate this pathway, contributing to their anti-inflammatory effects.[10]

Modulation of the NF-κB signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Activation of this pathway can have anti-inflammatory effects. Certain diclofenac derivatives have been found to activate the Nrf2 pathway.[10][11]

Activation of the Nrf2 signaling pathway.

Experimental Workflow for In Vitro Anti-inflammatory Activity

A common method to assess the anti-inflammatory potential of diclofenac derivatives in vitro is to measure their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[8]

Workflow for in vitro anti-inflammatory assay.

Conclusion

The synthesis and characterization of diclofenac derivatives represent a promising avenue for the development of novel therapeutic agents with improved safety and efficacy profiles. By modifying the parent diclofenac molecule, researchers can fine-tune its pharmacological properties, leading to new treatments for a range of conditions, from inflammatory disorders to cancer. This guide provides a foundational understanding of the key synthetic strategies, characterization techniques, and biological evaluation methods employed in this exciting area of drug discovery.

References

- 1. jptcp.com [jptcp.com]

- 2. Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent - ecancer [ecancer.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Synthesis, structural elucidation, and molecular docking of diclofenac-derived hydrazone metal complexes with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Conjugation of Diclofenac with Novel Oleanolic Acid Derivatives Modulate Nrf2 and NF-κB Activity in Hepatic Cancer Cells and Normal Hepatocytes Leading to Enhancement of Its Therapeutic and Chemopreventive Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Diclofenac Calcium's Impact on Cellular Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which diclofenac (B195802) calcium, a widely used non-steroidal anti-inflammatory drug (NSAID), induces cellular apoptosis. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as a comprehensive resource for understanding the pro-apoptotic effects of diclofenac.

Core Mechanisms of Diclofenac-Induced Apoptosis

Diclofenac has been shown to induce apoptosis in a variety of cell types through multiple interconnected pathways. The primary mechanisms involve the induction of oxidative stress, modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, and activation of the p53 tumor suppressor protein.

The Role of Reactive Oxygen Species (ROS)

A central event in diclofenac-induced apoptosis is the generation of reactive oxygen species (ROS).[1][2][3] Diclofenac treatment leads to an early and significant increase in intracellular ROS levels, which in turn triggers downstream apoptotic signaling.[2] This oxidative stress is closely linked to mitochondrial dysfunction.[2][4] Diclofenac can impair the mitochondrial electron transport chain, leading to the leakage of superoxide (B77818) anions and the production of other ROS.[1] The accumulation of ROS can cause damage to cellular components, including mitochondrial membranes, leading to the release of pro-apoptotic factors.[2][3] Antioxidants have been shown to prevent caspase activation induced by diclofenac, highlighting the critical role of oxidative stress in initiating the apoptotic cascade.[4]

Intrinsic (Mitochondrial) Apoptosis Pathway

The mitochondrial pathway is a major route for diclofenac-induced apoptosis.[4] Diclofenac treatment can lead to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction.[2] This is often accompanied by the downregulation of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, Bcl-xL) and the upregulation of pro-apoptotic members (e.g., Bax, Bak, Puma).[5] This shift in the balance of Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[2] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9.[4][5] Active caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of the apoptotic program.[4][6]

Extrinsic (Death Receptor) Apoptosis Pathway

In addition to the intrinsic pathway, diclofenac can also trigger the extrinsic pathway of apoptosis. This pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface, such as the Fas receptor.[5] Diclofenac treatment has been shown to upregulate the expression of the Fas receptor.[5] This is followed by the activation of the initiator caspase-8.[4][7] Activated caspase-8 can then directly activate caspase-3 or cleave the BH3-only protein Bid to its truncated form, tBid.[7] tBid then translocates to the mitochondria to engage the intrinsic pathway, creating a crosstalk between the two apoptotic routes.[7][8]

p53-Dependent Apoptosis

The tumor suppressor protein p53 plays a significant role in mediating diclofenac-induced apoptosis in certain cellular contexts.[8][9] Diclofenac treatment can lead to the upregulation of p53 expression.[8][9] Activated p53 can then transcriptionally activate a number of pro-apoptotic target genes, including Bax, PUMA, and NOXA, which contribute to the initiation of the mitochondrial apoptotic pathway.[10] However, it is important to note that diclofenac can also induce apoptosis in a p53-independent manner, suggesting the involvement of other parallel pathways.[10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of diclofenac on apoptotic markers.

Table 1: Diclofenac Concentrations and Effects on Cell Viability

| Cell Line | Diclofenac Concentration | Effect | Reference |

| HeLa | 170 µM (EC50) | Mitotic Arrest | [1] |

| HeLa | 200 µM (LD50) | Cell Death (18h) | [1] |

| KKU-M139 | 1.24 mM (IC50) | Decreased Cell Viability (48h) | [12] |

| KKU-213B | 1.12 mM (IC50) | Decreased Cell Viability (48h) | [12] |

| Rat Hepatocytes | 350 µM | Maximal Caspase-3 Activation (12h) | [6] |

| Rat Hepatocytes | 450 µM (MNTC) | Sub-cytotoxic Concentration (24h) | [6] |

| SH-SY5Y | 150 µM | Apoptosis evident after 8h | [2] |

| Neural Stem Cells | 10 µM | Cell Death (2 days) | [13] |

Table 2: Effects of Diclofenac on Apoptotic Proteins and Caspases

| Cell Line | Protein/Caspase | Effect | Reference |

| PC3 | Bcl-2 Family (anti-apoptotic) | Downregulation | [5] |

| PC3 | Bax, Bak, Puma (pro-apoptotic) | Upregulation | [5] |

| HL-60 | Caspase-8, -9, -3 | Activation | [7] |

| Rat Hepatocytes | Caspase-3 | 3-5 fold increase vs. control | [6] |

| Human Hepatocytes | Caspase-8, -9, -3 | Activation | [4] |

| Mantle Cell Lymphoma | Caspase-3, -7, -8 | Activation | [10] |

| Human Corneal Epithelial | Caspase-8, -9, -3 | Activation | [8] |